N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE
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Overview
Description
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and explosives . The presence of the tetrazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE typically involves the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)aniline with propanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
3-(1H-1,2,3,4-tetrazol-5-yl)aniline+propanoyl chloride→this compound+HCl
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of solvents .
Chemical Reactions Analysis
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, leading to the formation of nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound can be explored for potential therapeutic applications.
Materials Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and explosives.
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE can be compared with other tetrazole-containing compounds, such as:
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP): Known for its use in explosives.
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz): Used in high-energy materials.
N-[3-(5-Sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanamide group, which can influence its reactivity and applications.
Properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-2-9(16)11-8-5-3-4-7(6-8)10-12-14-15-13-10/h3-6H,2H2,1H3,(H,11,16)(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNGLMVAVPDMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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